Chlorhydrate de 3,4-dihydro-2H-1-benzothiopyran-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

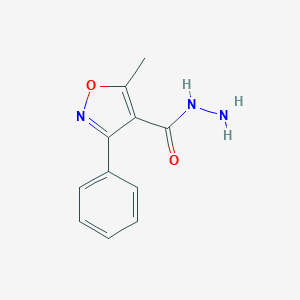

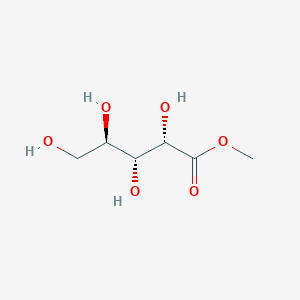

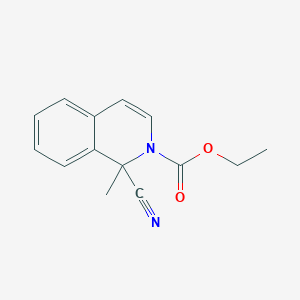

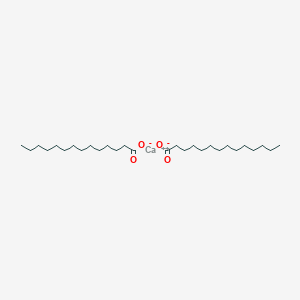

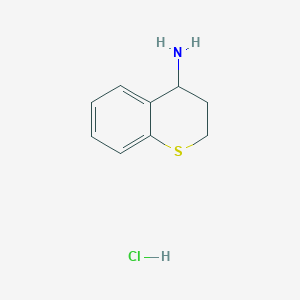

(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride is a useful research compound. Its molecular formula is C9H12ClNS and its molecular weight is 201.72 g/mol. The purity is usually 95%.

The exact mass of the compound (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : agents antileishmaniens

Les dérivés de la thiochromane ont été étudiés pour leur potentiel en tant qu’agents antileishmaniens. Les composés avec une fraction de sulfone vinylique, similaire en structure à la 3,4-dihydro-2H-1-benzothiopyran-4-amine, ont montré une activité élevée contre les parasites Leishmania avec une faible cytotoxicité, ce qui en fait des candidats prometteurs pour le traitement de la leishmaniose cutanée .

Synthèse organique : Blocs de construction

Ce composé sert de bloc de construction polyvalent en synthèse organique. Il peut subir diverses réactions chimiques, notamment des substitutions et des cyclisations, pour créer un large éventail de composés hétérocycliques précieux dans le développement de produits pharmaceutiques et agrochimiques .

Recherche en protéomique : Produit chimique spécialisé

En protéomique, ce composé est utilisé comme produit chimique spécialisé. Ses propriétés uniques lui permettent d’interagir avec les protéines et les enzymes, ce qui peut être crucial pour comprendre les fonctions et les interactions des protéines au sein des systèmes biologiques .

Science des matériaux : Recherche sur les polymères

La fraction de thiochromane présente un intérêt en science des matériaux, en particulier dans la recherche sur les polymères. Son incorporation dans les polymères peut potentiellement modifier leurs propriétés électroniques et optiques, ce qui est bénéfique pour la création de matériaux de pointe .

Études biochimiques : Inhibition enzymatique

Les chercheurs ont exploré l’utilisation de dérivés de la thiochromane comme inhibiteurs enzymatiques. En se liant aux sites actifs des enzymes, ils peuvent moduler l’activité de l’enzyme, ce qui est utile pour étudier les voies biochimiques et développer des agents thérapeutiques .

Synthèse chimique : Composés soufrés

En raison de son cycle hétérocyclique contenant du soufre, ce composé est important dans la synthèse d’analogues soufrés de molécules contenant de l’oxygène. Ces analogues présentent souvent des activités biologiques uniques et peuvent conduire à de nouvelles découvertes de médicaments .

Chimie analytique : Chromatographie

En chimie analytique, les dérivés de la 3,4-dihydro-2H-1-benzothiopyran-4-amine sont utilisés en chromatographie comme étalons ou références. Ils aident à l’identification et à la quantification des composés dans des mélanges complexes .

Pharmacologie : Développement de médicaments

La similitude structurelle des dérivés de la thiochromane avec les molécules bioactives naturelles en fait des composés précieux dans le développement de médicaments. Ils sont utilisés pour créer des analogues et des mimétiques qui peuvent interagir avec des cibles biologiques, conduisant au développement de nouveaux médicaments .

Propriétés

Numéro CAS |

15857-70-2 |

|---|---|

Formule moléculaire |

C9H12ClNS |

Poids moléculaire |

201.72 g/mol |

Nom IUPAC |

3,4-dihydro-2H-thiochromen-4-ylazanium;chloride |

InChI |

InChI=1S/C9H11NS.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H |

Clé InChI |

TXPWNJPROMVYBG-UHFFFAOYSA-N |

SMILES |

C1CSC2=CC=CC=C2C1N.Cl |

SMILES canonique |

C1CSC2=CC=CC=C2C1[NH3+].[Cl-] |

| 15857-70-2 | |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.